molecular formula C16H14N4O6S B2681421 Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1286728-97-9

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2681421
CAS No.: 1286728-97-9
M. Wt: 390.37
InChI Key: ATKPSAUCAKNLGO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of furan-2-carboxylic acid, which is then converted into its corresponding amide. This intermediate undergoes cyclization with oxazole and thiazole precursors under specific conditions to form the desired compound.

  • Step 1: Preparation of Furan-2-carboxylic Acid Amide

      Reagents: Furan-2-carboxylic acid, ammonia or an amine

      Conditions: Reflux in a suitable solvent like ethanol

  • Step 2: Cyclization with Oxazole and Thiazole Precursors

      Reagents: Oxazole-4-carboxylic acid, thiazole-4-carboxylic acid

      Conditions: Heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃)

  • Step 3: Esterification

      Reagents: Ethanol, acid catalyst (e.g., sulfuric acid)

      Conditions: Reflux to form the ethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

      Reagents: Oxidizing agents like potassium permanganate (KMnO₄)

      Conditions: Aqueous or organic solvent, room temperature

  • Reduction: The compound can be reduced to form corresponding alcohols or amines.

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous conditions, low temperature

  • Substitution: The amide groups can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles like amines or thiols

      Conditions: Mild heating, polar aprotic solvents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction can produce alcohols or amines depending on the extent of reduction.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of multiple heterocyclic rings suggests that it may exhibit bioactivity, such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers are exploring its interactions with various biological targets to develop new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetate)
  • Ethyl 2-(2-(oxazole-4-carboxamido)thiazol-4-yl)acetate
  • Ethyl 2-(2-(furan-2-carboxamido)oxazole-4-yl)acetate

Uniqueness

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is unique due to the combination of furan, oxazole, and thiazole rings in its structure. This combination imparts distinct chemical properties and potential bioactivities that are not observed in compounds with fewer heterocyclic rings. The presence of these rings allows for diverse chemical reactivity and the possibility of multiple biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S/c1-2-24-12(21)6-9-8-27-16(17-9)20-13(22)10-7-26-15(18-10)19-14(23)11-4-3-5-25-11/h3-5,7-8H,2,6H2,1H3,(H,17,20,22)(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKPSAUCAKNLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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